Allyl octanoate
Overview
Description
Allyl octanoate, also known as allyl caprylate, is an organic compound with the chemical formula C9H16O2 . It falls under the category of esters and is characterized by its pleasant fruity aroma. The compound is commonly found in various fruits, including apples, pineapples, and bananas. Its fragrance contributes to the overall flavor profile of these fruits .
Synthesis Analysis
The synthesis of allyl octanoate typically involves the reaction between octanoic acid (caprylic acid) and allyl alcohol . This esterification process results in the formation of allyl octanoate, which is responsible for its fruity scent. The reaction can be catalyzed by an acid or base, and the esterification occurs at the carboxylic acid group of octanoic acid .
Molecular Structure Analysis
The molecular structure of allyl octanoate consists of an octanoate group (a carboxylic acid ester) attached to an allyl group (a double-bonded propene unit). The allyl group imparts the characteristic unsaturated nature to the molecule. The linear formula for allyl octanoate is CH3(CH2)6CO2CH2CH=CH2 .
Chemical Reactions Analysis
Allyl octanoate participates in various chemical reactions, including hydrolysis, transesterification, and oxidation. Hydrolysis breaks the ester bond, yielding octanoic acid and allyl alcohol. Transesterification reactions can lead to the formation of different esters by exchanging the alcohol component. Oxidation processes may modify the molecule, affecting its aroma and stability .
Physical And Chemical Properties Analysis
Scientific Research Applications
Identification in Food Products
Allyl esters, including allyl octanoate, have been identified in various food products. For instance, a study by Herbrand et al. (2007) identified six allyl esters, including allyl octanoate, in garlic cheese and commercial cream cheese. This identification was achieved using liquid/liquid extraction, gas chromatography (GC), mass spectrometry, and GC sniffing by a trained flavorist (Herbrand et al., 2007).
Application in Nanocomposite Production
Allyl octanoate can be used in the synthesis of organic/inorganic nanocomposites. Zhang and Laine (2000) synthesized Octakis(3-hydroxypropyldimethylsiloxy)octasilsesquioxane (OHPS) through the hydrosilylation of allyl alcohol, which can be a precursor to allyl octanoate. OHPS was then reacted with methacryloyl chloride to produce octakis(3-methacryloxypropyl-dimethylsiloxy)octasilsesquioxane (OMPS), a precursor to nanocomposites (Zhang and Laine, 2000).
Insecticidal and Repellent Properties
Giner et al. (2013) explored the use of allyl esters, including allyl octanoate, as insecticides and repellents. They tested these compounds against two different pests: Acyrthosiphon pisum (pea aphid) and Tribolium castaneum (red flour beetle). The study found significant mortalities and repellent effects, suggesting a potential role for allyl esters in pest control (Giner et al., 2013).
In Chemical and Biological Research
- Pfeiffer et al. (2013) synthesized molybdenum(II) allyl dicarbonyl complexes with allyl esters, including allyl octanoate, for use in studies on human cancer cell lines. These compounds showed significant antiproliferative activity and could help in understanding the mechanism of cell death in cancer research (Pfeiffer et al., 2013).
- In a study by Hernández Lozada et al. (2020), allyl octanoate's precursor, octanoic acid, was used in Escherichia coli to produce 1-octanol, a valuable molecule in the chemical industry. This research demonstrates the potential of microbial engineering for sustainable production of industrial chemicals (Hernández Lozada et al., 2020).
Safety And Hazards
While allyl octanoate is generally considered safe for use in food and fragrance applications, it is essential to handle it with care. As with any volatile compound, inhalation of concentrated vapors should be avoided. Prolonged skin contact may cause irritation. Always follow safety guidelines and use appropriate protective equipment when working with this compound .
properties
IUPAC Name |
prop-2-enyl octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4H,2-3,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGMUSDNQDCNAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063370 | |
Record name | Allyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow oily liquid with a fruity odour and winey undertone | |
Record name | Allyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
87.00 to 88.00 °C. @ 5.50 mm Hg | |
Record name | 2-Propenyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040593 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in glycerol & water, slightly soluble in propylene glycol, and soluble in ethanol and fixed oils | |
Record name | Allyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.872-0.880 | |
Record name | Allyl octanoate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/323/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Allyl octanoate | |
CAS RN |
4230-97-1 | |
Record name | Allyl octanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4230-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Allyl octanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004230971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl octanoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Octanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl octanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl octanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL OCTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17ZH17CKME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Propenyl octanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040593 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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